![molecular formula C13H23NO3 B1474164 Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 637301-16-7](/img/structure/B1474164.png)

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate

Overview

Description

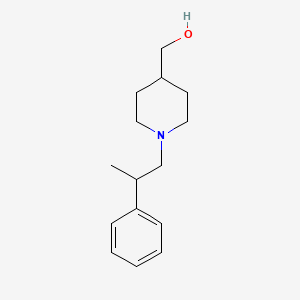

Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 . It is a derivative of azabicyclo[3.2.1]octane, a type of nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC@HC2, which indicates the connectivity and stereochemistry of the molecule . Physical and Chemical Properties Analysis

This compound has a molecular weight of 241.33 . It is an oil at room temperature . The InChI key, which provides a unique identifier for the compound, is SEGZJJSZYOEABC-MYJAWHEDSA-N .Scientific Research Applications

Decomposition in Cold Plasma Reactors

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study reviews the decomposition of air toxics by radio frequency (RF) plasma reactors and presents the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. It demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE into other compounds, suggesting potential applications in environmental remediation and pollution control (Hsieh et al., 2011).

Thermophysical Property Measurements

Review of Thermophysical Property Measurements on Mixtures Containing MTBE : This paper focuses on the vapor-liquid equilibria and related properties in mixtures of ethers with alkanes and alkanols, highlighting the importance of understanding these properties for improving fuel quality and reducing exhaust pollution. It underscores the relevance of such studies for developing better gasoline additives and optimizing fuel performance (Marsh et al., 1999).

Tracking and Biodegradation in Groundwater

Tracking Methyl tert-Butyl Ether in Groundwater : This article reviews the behavior of MTBE in groundwater, emphasizing the challenges posed by its high solubility and low biodegradation potential. The insights can guide the development of strategies for managing groundwater contamination by similar tert-butyl compounds (Rong & Tong, 2005).

Polymer Membranes for Purification

Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive : This review examines the use of various polymer membranes for the separation of methanol/MTBE mixtures, indicating potential industrial applications in purifying fuel additives. The findings suggest opportunities for applying similar methodologies to other tert-butyl compounds for industrial and environmental purposes (Pulyalina et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)13-5-4-9(6-14-8-13)10(13)7-15/h9-10,14-15H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFLWNNPVLYJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C12CCC(C1CO)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)

![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)

![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)

![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)